![molecular formula C20H18N2OS B5529097 2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5529097.png)
2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
This class of compounds, including thiazolo[3,2-a]benzimidazoles, is of interest due to their potential biological activities and unique chemical properties. The thiazolo[3,2-a]benzimidazole core is a hybrid structure combining thiazole and benzimidazole rings, which are prevalent in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from readily available substrates. For example, the reaction of N-tert-butyl-1-aza-1,3-enynes with symmetrically substituted 2-mercaptobenzimidazoles in water-alcohol solutions can afford 4H-[1,3]thiazino[3,2-a]benzimidazol-4-ols, highlighting the versatility of these cores in synthesis (Karpov et al., 2011).
Molecular Structure Analysis
The structure of these compounds is often confirmed using spectroscopic methods such as NMR and X-ray diffraction. For instance, the synthesis of a related compound was confirmed by 1H and 13C NMR spectroscopy and X-ray diffraction data, underscoring the importance of these techniques in elucidating the molecular structure of complex organic molecules (Karpov et al., 2011).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, reflecting their reactive functional groups. The benzimidazole and thiazole units contribute to the molecule's chemical behavior, such as its ability to form hydrogen bonds and undergo nucleophilic substitutions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be influenced by the specific substituents on the thiazolo[3,2-a]benzimidazole core. These properties are critical for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. Studies on similar compounds, like the basicity measurement of 1,3-di-tert-butylimidazol-2-ylidene in different solvents, provide insights into the chemical behavior of these molecules (Kim & Streitwieser, 2002).
properties
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-20(2,3)14-10-8-13(9-11-14)12-17-18(23)22-16-7-5-4-6-15(16)21-19(22)24-17/h4-12H,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUNHZZFQKKDSD-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-tert-Butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
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